molecular formula C17H19ClN4O B13142865 4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13142865
M. Wt: 330.8 g/mol
InChI Key: JPJPVTZHZHASNJ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Cyclization: The intermediate formed in the first step undergoes cyclization to form the imidazo[1,2-a]pyridine core.

    Substitution Reactions: Introduction of the 4-chlorobenzyl and 7-methyl groups is achieved through nucleophilic substitution reactions using appropriate halides and bases.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, bases, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-11-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C17H19ClN4O/c1-20-8-6-15-14(11-20)16(23)22(17-19-7-9-21(15)17)10-12-2-4-13(18)5-3-12/h2-5H,6-11H2,1H3

InChI Key

JPJPVTZHZHASNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=O)N(C3=NCCN23)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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